molecular formula C9H10N2 B3025553 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1190314-46-5

2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B3025553
M. Wt: 146.19 g/mol
InChI Key: GNRRSVVASLJDLP-UHFFFAOYSA-N
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Description

2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound . It is a biologically active scaffold that contains pyrrole and pyrazine rings . This compound has been reported to have potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50°C to obtain the compounds .


Molecular Structure Analysis

The molecular structure of 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine includes a pyrrole ring and a pyrazine ring . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . For example, compound 4h exhibited potent FGFR inhibitory activity . Another study reported the synthesis and biological evaluation of a new series of HNE inhibitors with a pyrrolo[2,3-b]pyridine scaffold .

Scientific Research Applications

Anticancer Activity

Pyrrolyl-pyridine heterocyclic compounds, including 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives, have shown significant anticancer activity. Compounds like 2,6-difluorobenzylpyrrolidin-1H-pyrrolo[2,3-b]pyridine and 2,6-difluorobenzyl-N,N-dimethyl-1H-pyrrolo[2,3-b]-pyridin-5-amine demonstrated notable effectiveness against human cervical cancer cell lines (Hela) and human breast cancer cell lines (MCF-7) (Mallisetty et al., 2023).

Multicomponent Reactions and Synthesis

Studies have focused on synthesizing various derivatives of 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine through multicomponent reactions. These synthetic approaches enable the creation of compounds with industrial, biological, and medicinal properties, as evidenced in the synthesis of 2,4-diamino-5H-chromeno[2,3-b]pyridine derivatives (Ryzhkova et al., 2023; 2021).

Heterocyclic Compound Synthesis

The synthesis of various heterocyclic compounds involving 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives is a key area of research. These compounds are crucial for producing structurally diverse molecules with potential applications in medicinal chemistry. For instance, the reaction of 4,6-dimethylpyridine-2,3-dicarbonitrile with N-acylhydrazines leads to isomeric compounds with potential biological activities (Rudenko et al., 2011; 2013).

Antioxidant Activity

Certain derivatives of 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine exhibit remarkable antioxidant activity. This is particularly noteworthy in compounds synthesized from ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, demonstrating their potential in developing new antioxidant agents (Zaki et al., 2017).

Photosensitized Intramolecular Reactions

The [2+2] photocycloaddition of alkenyl-tethered 1H-pyrrolo[2,3-b]pyridine derivatives, facilitated by Lewis acids, is a significant area of research. This process yields products with high stereoselectivity and efficiency, highlighting the compound's utility in advanced organic synthesis (Arai & Ohkuma, 2020).

Antimicrobial Activity

Some 1H-pyrrolo[2,5-d]pyrimidine derivatives, closely related to 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine, have shown promising antimicrobial activity. These findings open up new possibilities for developing novel antimicrobial agents using such heterocyclic structures (Nural et al., 2018).

Future Directions

The future directions for the research on 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine could involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry . Furthermore, the development of potent HNE inhibitors using the pyrrolo[2,3-b]pyridine scaffold represents a novel direction .

properties

IUPAC Name

2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-8-4-7(2)11-9(8)10-5-6/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRRSVVASLJDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC(=C2)C)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Shen - 2019 - open.library.ubc.ca
The copper catalyzed reaction between 2-amino-3-halopyridines and 𝛽-dicarbonyl and related compounds was investigated. Twelve examples of azaindoles synthesis was observed in …
Number of citations: 2 open.library.ubc.ca

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